Gas1p Is the Dominant β-(1,3)-Glucan Branching Enzyme: 70% Branching Reduction in gas1Δ vs. 15% in bgl2Δ
Gas1p is the principal enzyme responsible for β-(1,6)-branching on β-(1,3)-glucan chains in the S. cerevisiae cell wall. A systematic deletion-mutant screen quantified branching using permeabilized cells and UDP-(¹⁴C)glucose: the gas1Δ mutant exhibited a 70% reduction in branched oligomers compared to wild-type, whereas the bgl2Δ mutant (GH17 family) showed only a 15% reduction [1]. Recombinant Gas1p alone introduced β-(1,6)-branching on linear β-(1,3)-oligomers following its elongase activity, demonstrating dual catalytic function [1]. Gas2p and Aspergillus fumigatus Gel4p also possess CBM43-dependent dual activity, but Gas1p is the predominant branching catalyst in vegetative cells [1][2].
| Evidence Dimension | β-(1,6)-branching on β-(1,3)-glucan (branched oligomer abundance relative to wild-type) |
|---|---|
| Target Compound Data | gas1Δ mutant: 70% reduction in branched oligomers vs. wild-type |
| Comparator Or Baseline | bgl2Δ mutant: 15% reduction in branched oligomers vs. wild-type |
| Quantified Difference | Gas1p contributes ~4.7-fold more to β-(1,3)-glucan branching than Bgl2p (70% vs. 15%) |
| Conditions | S. cerevisiae permeabilized cells; UDP-(¹⁴C)glucose radiolabeled substrate; quantified by chromatographic analysis of branched oligomers |
Why This Matters
For users studying fungal cell wall assembly or screening antifungal candidates, Gas1p—not Bgl2p—is the critical enzymatic target for β-(1,3)-glucan branching inhibition.
- [1] Aimanianda V, Simenel C, Latgé JP. The dual activity responsible for the elongation and branching of β-(1,3)-glucan in the fungal cell wall. mBio. 2017 Jun 20;8(3):e00619-17. doi: 10.1128/mBio.00619-17. View Source
- [2] Rolli E, Ragni E, de Medina-Redondo M, Arroyo J, de Aldana CR, Popolo L. Expression, stability, and replacement of glucan-remodeling enzymes during developmental transitions in Saccharomyces cerevisiae. Mol Biol Cell. 2011 May;22(9):1585-98. View Source
